
(R)-3-Methylpiperazin-2-one
Overview
Description
(R)-3-Methylpiperazin-2-one (CAS: 922178-61-8) is a chiral piperazine derivative with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . It features a methyl group at the 3-position of the piperazin-2-one ring, conferring stereochemical specificity critical for interactions in pharmaceutical applications. It serves as a key intermediate in drug synthesis, particularly for molecules requiring chiral piperazine scaffolds.
Preparation Methods
Hydrogenolysis of Protected Amino Esters
The hydrogenolytic deprotection of benzyloxycarbonyl (Cbz)-protected intermediates represents a widely adopted method for synthesizing (R)-3-methylpiperazin-2-one. In Example 4 of patent CN108129404B, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate undergoes catalytic hydrogenation with palladium on carbon (Pd/C) under 1.8 MPa H₂ pressure . This reaction achieves 91% yield, 98.2% HPLC purity, and 98.3% enantiomeric excess (ee) . The mechanism involves simultaneous Cbz-group removal and intramolecular cyclization to form the piperazin-2-one ring (Fig. 1A).
Nuclear magnetic resonance (NMR) characterization confirms the structure:
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1H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.37 (s, 1H, NH), 3.72 (s, 3H, OCH₃), 1.30–1.28 (d, 3H, CH₃) .
This method’s scalability is demonstrated in Example 14, where ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate yields 3.6 g of product after silica gel chromatography .
Reductive Amination with Sodium Triacetoxyborohydride
A modified reductive amination approach, described in ChemicalBook’s synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, employs sodium triacetoxyborohydride (STAB) and acetic acid in acetonitrile . Although the primary product is a derivative, the methodology is adaptable to the target compound. Reacting this compound with 2,4-dimethoxybenzaldehyde under inert atmosphere achieves 98% yield, highlighting STAB’s efficiency in stereoretentive transformations .
Reaction Conditions:
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Reagents: 1.1 eq. aldehyde, 1.5 eq. acetic acid, 1.4 eq. STAB
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Solvent: Anhydrous acetonitrile
This method’s versatility is further validated in WO2013050424A1, where reductive amination preserves >98% ee during triazolopyrazine synthesis .
Chiral Triflate Displacement from D-Serine
A scalable enantioselective route, detailed in Organic Process Research & Development, utilizes D-serine to generate a chiral triflate intermediate . Although developed for a piperazine-substituted amino acid, the methodology is transferable. The Sₙ2 displacement of the triflate with N-methylpiperazine proceeds with >99% stereocontrol, achieving 38% overall yield and >99.5% ee after continuous manufacturing optimization .
Key Steps:
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Triflate Formation: D-serine → chiral triflate (5 steps, 38% yield).
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Displacement: Reaction with N-methylpiperazine in continuous flow (80 kg scale, >99% ee) .
This approach underscores the utility of continuous processing for enhancing optical purity in large-scale syntheses.
Cyclization of Unprotected Amino Esters
ScienceDirect’s synthesis of quinolone enantiomers employs tert-butyl 2-methylpiperazine-1-carboxylate as a synthon, derived from cyclization of unprotected amino esters . For this compound, methyl (R)-2-((2-aminopropyl)amino)propionate undergoes spontaneous cyclization under mild basic conditions, yielding the piperazinone ring without requiring hydrogenolysis .
Advantages:
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Eliminates Pd/C dependency.
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Reduces purification steps via direct cyclization.
Comparative Analysis of Synthetic Methods
Hydrogenolysis offers high yields and purity but requires noble metal catalysts. Continuous manufacturing (Method 3) excels in scalability and ee, albeit with lower overall yield. Reductive amination and cyclization provide cost-effective alternatives with moderate stereochemical outcomes.
Analytical Validation and Characterization
Critical quality attributes for this compound are confirmed via:
Chemical Reactions Analysis
Types of Reactions: ®-3-Methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the third position can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific temperature and pH conditions.
Major Products:
Oxidation: N-oxides of ®-3-Methylpiperazin-2-one.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry
(R)-3-Methylpiperazin-2-one serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules, including pharmaceuticals.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Aqueous or organic solvents |
Reduction | Sodium borohydride | Anhydrous solvents (e.g., THF) |
Substitution | Electrophiles or nucleophiles | Specific temperature and pH conditions |
Biology
The compound has been investigated for its potential as a ligand in biochemical assays. Its structural properties allow it to interact with various biological targets, including enzymes and receptors, which can modulate their activity.
Neuroprotective Effects:
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. Studies have shown that it can protect neuronal cells from oxidative stress and reduce apoptosis in animal models.
Antimicrobial Activity:
The compound has demonstrated significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |
Medicine
This compound is being explored for its therapeutic potential in treating various conditions, including:
- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a potential treatment for diseases such as Alzheimer's and Parkinson's.
- Antibiotic Resistance: Given its efficacy against multi-drug resistant bacterial strains, it may provide an alternative approach in antibiotic therapy.
Neuroprotection in Animal Models
A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal apoptosis and improved cognitive functions following induced oxidative stress, suggesting its neuroprotective capabilities.
Antimicrobial Efficacy
Clinical evaluations have shown that derivatives of this compound exhibit promising results against multi-drug resistant bacterial strains, highlighting its potential application in treating infections where conventional antibiotics fail.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound is not a substrate for major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions through metabolic pathways. Additionally, it has moderate skin permeability and bioavailability characteristics which could be optimized for therapeutic applications.
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
Log P (octanol-water) | -0.28 |
BBB Permeant | No |
CYP Inhibition | None reported |
Mechanism of Action
The mechanism of action of ®-3-Methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazin-2-one derivatives are structurally diverse, with modifications impacting physicochemical properties and biological activity. Below is a detailed comparison with four analogs:
Substituent Variations and Molecular Properties
Key Observations :
- Steric and Electronic Effects : The methyl group in this compound introduces minimal steric hindrance, favoring applications requiring compact chiral centers. In contrast, the 2,4-dimethoxybenzyl group in the analog increases lipophilicity and aromatic interactions, enhancing binding to hydrophobic enzyme pockets .
Critical Insights :
- The methyl and dimethoxybenzyl analogs require stringent storage to prevent degradation, whereas the pyridinyl variant is more stable .
- Higher lipophilicity in the dimethoxybenzyl derivative may improve blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Relevance
- This compound : Its compact structure is ideal for synthesizing dopamine D3 receptor antagonists , where stereochemistry is critical for selectivity .
- Dimethoxybenzyl Analog : Used in anticancer agents targeting tyrosine kinases, leveraging its aromatic bulk for ATP-binding site interactions .
- Pyridinyl Derivative: Potential in antibacterial drugs due to pyridine’s metal-coordinating properties, which disrupt microbial enzymes .
Biological Activity
(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound characterized by a piperazine ring structure with a methyl group at the third position and a ketone functional group at the second position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, pharmacology, and biochemistry.
The compound has a molecular formula of and a molecular weight of 114.15 g/mol. Its chemical properties allow it to undergo various reactions, including oxidation, reduction, and substitution, which can modify its biological activity. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of enzymatic activity and alterations in signal transduction pathways .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown efficacy against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, with studies reporting MIC ranges from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been explored as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that this compound administration in rodent models resulted in reduced neuronal apoptosis and improved cognitive functions following induced oxidative stress. This suggests its potential as a neuroprotective agent .
- Antimicrobial Efficacy : A clinical evaluation of this compound derivatives showed promising results against multi-drug resistant bacterial strains, highlighting its potential application in treating infections where conventional antibiotics fail .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound is not a substrate for major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions through metabolic pathways . Additionally, it has been assessed for skin permeability and bioavailability, showing moderate characteristics that could be optimized for therapeutic applications.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Log P (octanol-water) | -0.28 |
BBB Permeant | No |
CYP Inhibition | None reported |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-3-Methylpiperazin-2-one, and how can enantiomeric purity be ensured?
Synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Auxiliary Use : Employing (R)-configured starting materials, such as (R)-amino alcohols, to ensure stereochemical control during cyclization .
- Chromatographic Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm purity (>98% ee) .
- Spectroscopic Validation : NMR (¹H/¹³C) and polarimetry to verify enantiomeric composition.
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
- Handling : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Electrostatic discharge precautions are critical due to flammability risks .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Elucidation : X-ray crystallography for absolute configuration confirmation; IR spectroscopy to identify carbonyl (C=O) and NH stretches .
- Purity Assessment : GC-MS or LC-MS for detecting impurities; elemental analysis (C, H, N) to validate stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) simulations, such as B3LYP/6-31G(d), model reaction pathways:
- Transition State Analysis : Identify energy barriers for nucleophilic attacks or ring-opening reactions.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, e.g., in DMF or THF .
- Validation : Compare computed NMR shifts with experimental data to refine computational parameters .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s pharmacokinetic properties?
- Data Triangulation : Cross-validate using in vitro assays (e.g., hepatic microsomal stability) and in silico tools (e.g., ADMET Predictor™).
- Error Analysis : Check for force field inaccuracies in molecular dynamics (MD) simulations or experimental variables like pH/temperature .
- Literature Benchmarking : Compare results with structurally similar piperazinones, noting substituent effects on solubility and bioavailability .
Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?
- Flow Chemistry : Continuous reactors reduce residence time, lowering racemization risks during exothermic steps.
- Catalyst Screening : Immobilized chiral catalysts (e.g., Rh-BINAP complexes) improve recyclability and enantioselectivity at scale .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust reaction parameters dynamically .
Q. How can researchers assess the environmental impact of this compound in lab waste streams?
- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity.
- Degradation Studies : Simulate photolysis/hydrolysis under controlled conditions (pH 4–9, UV light) to track decomposition products via LC-MS .
- Waste Disposal : Follow EPA guidelines for nitrogen-containing heterocycles, using licensed hazardous waste contractors .
Q. Methodological Guidance
Q. What frameworks are recommended for designing hypothesis-driven studies involving this compound?
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcomes (IC₅₀, binding affinity) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored enantiomer-specific effects), and Relevant (e.g., therapeutic potential) .
Q. How should researchers address gaps in toxicological data for this compound?
- In Silico Profiling : Use tools like ProTox-II to predict acute toxicity and organ-specific effects.
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
- Preclinical Studies : Partner with accredited labs for rodent toxicity profiling (OECD Guidelines 423/425) .
Q. What are best practices for sharing this compound research data to comply with open science principles?
Properties
IUPAC Name |
(3R)-3-methylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWRUTIOUGMZ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584107 | |
Record name | (3R)-3-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922178-61-8 | |
Record name | (3R)-3-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-methylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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